N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-methoxypyrimidine-4-carboxamide
Description
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-6-methoxypyrimidine-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a butyl group at the 5-position and a 6-methoxypyrimidine-4-carboxamide moiety at the 2-position.
Properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-methoxypyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-3-4-5-10-16-17-12(20-10)15-11(18)8-6-9(19-2)14-7-13-8/h6-7H,3-5H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGOPWJEBVQCQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CC(=NC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds featuring thiadiazole and pyrimidine moieties often exhibit significant antimicrobial properties. The presence of the thiadiazole ring enhances the compound's interaction with microbial targets, which could lead to the development of new antimicrobial agents.
Anticancer Potential
The structural characteristics of N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-methoxypyrimidine-4-carboxamide suggest potential anticancer activity. Similar compounds with thiadiazole and pyrimidine structures have been reported to inhibit cancer cell proliferation in various studies. For instance, derivatives of pyrimidines have shown efficacy against multiple cancer cell lines, indicating that this compound could also possess similar properties.
A summary of biological activities associated with similar compounds is presented below:
| Compound Type | Biological Activity |
|---|---|
| Thiadiazole derivatives | Antimicrobial, anticancer |
| Pyrimidine derivatives | Anticancer, anti-inflammatory |
Case Studies and Research Findings
- Anticancer Studies : A study on related pyrimidine compounds demonstrated significant growth inhibition against various cancer cell lines (e.g., OVCAR-8 and NCI-H40) with percent growth inhibitions ranging from 51% to 86% . This suggests that N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-methoxypyrimidine-4-carboxamide may exhibit similar effects.
- Anti-inflammatory Potential : Research on compounds containing similar structural motifs has shown promise as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory processes . This positions the compound as a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases.
Synthesis and Optimization
Comparison with Similar Compounds
Structural and Functional Group Analysis
Substituent Effects on 1,3,4-Thiadiazole Derivatives
Compounds in share the 1,3,4-thiadiazole core but differ in substituents (e.g., alkylthio, benzylthio, phenoxyacetamide). Key comparisons include:
- Alkyl vs. Aromatic Substituents : The target compound’s 5-butyl group contrasts with sulfur-containing substituents (e.g., methylthio, ethylthio) in compounds 5f–5l . Aliphatic chains like butyl may increase lipophilicity compared to sulfur-linked groups, influencing bioavailability.
- Carboxamide vs. Acetamide Linkage: The pyrimidine-carboxamide in the target compound differs from the phenoxy-acetamide groups in (e.g., 5e, 5j). The larger aromatic system in the target compound could enhance target binding via extended π-interactions.
Heterocyclic Ring Variations
- Thiadiazole vs. Oxadiazole: highlights 1,3,4-oxadiazoles with triazole substituents.
Pesticide Derivatives
lists thiadiazole-based pesticides like tebuthiuron (N-(5-tert-butyl-thiadiazol-2-yl)-dimethylurea). The target compound’s methoxypyrimidine-carboxamide differs from tebuthiuron’s urea group, suggesting distinct modes of action (e.g., enzyme inhibition vs. photosynthesis disruption) .
Table 1: Comparative Data for Selected 1,3,4-Thiadiazole Derivatives
Key Observations:
- Melting Points : Aliphatic substituents (e.g., ethylthio in 5g) correlate with higher melting points (168–170°C) compared to aromatic substituents (132–140°C for 5e, 5j) . The target compound’s butyl group may lower its melting point relative to sulfur-containing analogs.
- Synthetic Yields : Yields for acetamide derivatives in range from 68% to 88%, influenced by steric and electronic effects of substituents .
Q & A
Q. What are the established synthetic routes for N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-methoxypyrimidine-4-carboxamide?
The compound is typically synthesized via multi-step reactions involving:
- Condensation : Reacting 5-butyl-1,3,4-thiadiazol-2-amine with activated pyrimidine intermediates (e.g., 6-methoxypyrimidine-4-carbonyl chloride) under basic conditions (e.g., triethylamine in dry DCM) to form the carboxamide bond .
- Cycloaddition : For thiadiazole ring formation, cyclization of thiosemicarbazides with carboxylic acid derivatives using phosphorus oxychloride or other dehydrating agents .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Q. How is the structural integrity of this compound validated experimentally?
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds stabilizing the thiadiazole-pyrimidine scaffold) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., butyl group integration at δ ~0.8–1.6 ppm, methoxy singlet at δ ~3.8 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ matching calculated m/z) .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scalable production?
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in heterogeneous systems .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 6 hr under conventional heating) while maintaining >85% yield .
- HPLC purity optimization : Employ reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to achieve ≥98% purity .
Q. What computational strategies predict the compound’s biological target interactions?
- Molecular docking : Dock the compound into active sites of carbonic anhydrase isoforms (CA I, II, VII, XII) using AutoDock Vina, focusing on thiadiazole sulfonamide interactions with zinc ions .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antifungal IC₅₀ values to prioritize derivatives for synthesis .
Q. How should contradictory bioactivity data (e.g., varying IC₅₀ across assays) be resolved?
- Assay standardization : Validate enzyme inhibition protocols (e.g., fixed pH for CA isoforms to prevent pH-dependent activity shifts) .
- Cellular vs. enzymatic assays : Compare cytotoxicity (e.g., MTT assay in HEK293 cells) with pure enzyme data to identify off-target effects .
- Structural analogs : Test derivatives with modified methoxy/butyl groups to isolate pharmacophore contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
